molecular formula C16H18N2O3 B2410537 N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide CAS No. 2411257-44-6

N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide

Cat. No. B2410537
CAS RN: 2411257-44-6
M. Wt: 286.331
InChI Key: GLAFFOJWJSZMJV-UHFFFAOYSA-N
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Description

“N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

Mechanism of Action

Preliminary in vitro studies indicated that compounds similar to “N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide” show significant inhibitory bioactivity in HepG2 cells . These compounds induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Future Directions

The future directions in the research of piperidine derivatives like “N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide” could involve further exploration of their pharmacological applications, as well as the development of more efficient synthesis methods . The discovery and biological evaluation of potential drugs containing the piperidine moiety is a currently investigated strategy in drug discovery .

properties

IUPAC Name

N-[1-(3-hydroxybenzoyl)piperidin-4-yl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-4-15(20)17-13-7-9-18(10-8-13)16(21)12-5-3-6-14(19)11-12/h3,5-6,11,13,19H,7-10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAFFOJWJSZMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCN(CC1)C(=O)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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